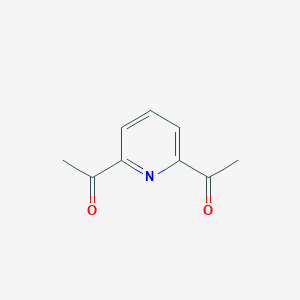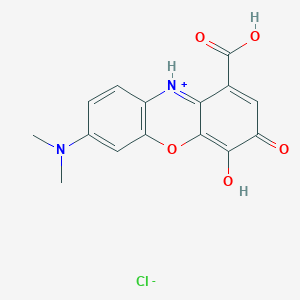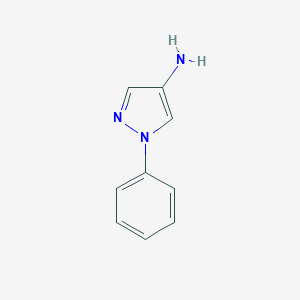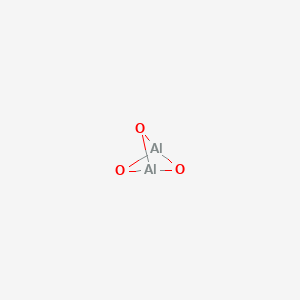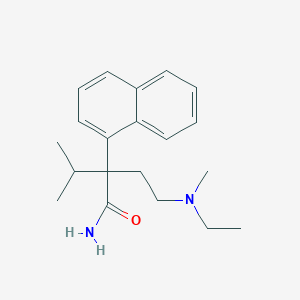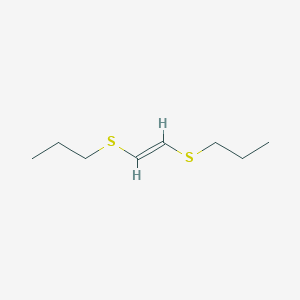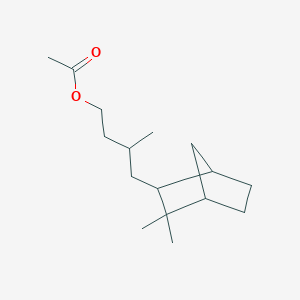
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. 2.1)hept-2-yl)-2-methylbutyl acetate.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has various biochemical and physiological effects. In particular, it has been found to reduce inflammation and pain in animal models of arthritis and to improve glucose metabolism in diabetic rats. It has also been shown to promote plant growth and to enhance the flavor of food products.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate. One area of interest is its potential as a therapeutic agent for various inflammatory and metabolic disorders. Another area of interest is its potential as a plant growth regulator and its use in agriculture. Finally, there is potential for further research into its use as a flavor enhancer in food products.
Conclusion
In conclusion, 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, analgesic, and plant growth-promoting activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and flavor enhancer.
Synthesemethoden
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-methyl-2-butanol and acetic anhydride. The reaction is carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and flavors and fragrances. In pharmaceuticals, it has been found to exhibit anti-inflammatory and analgesic activities. In agrochemicals, it has shown potential as a plant growth regulator. In flavors and fragrances, it has been used as a key ingredient in perfumes and as a flavor enhancer in food products.
Eigenschaften
CAS-Nummer |
1146-56-1 |
|---|---|
Produktname |
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate |
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-11(7-8-18-12(2)17)9-15-13-5-6-14(10-13)16(15,3)4/h11,13-15H,5-10H2,1-4H3 |
InChI-Schlüssel |
FZRIZMYSJCHODH-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
Kanonische SMILES |
CC(CCOC(=O)C)CC1C2CCC(C2)C1(C)C |
Andere CAS-Nummern |
1146-56-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



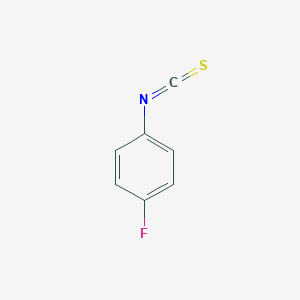
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
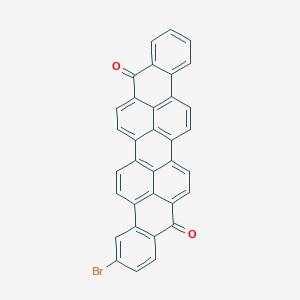
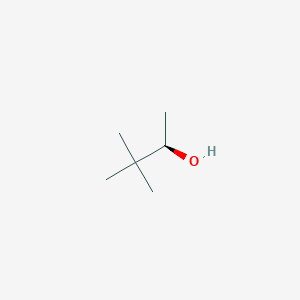
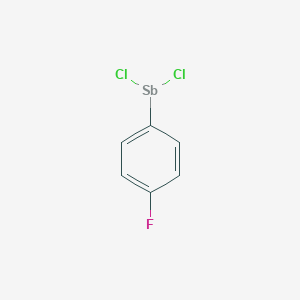

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
